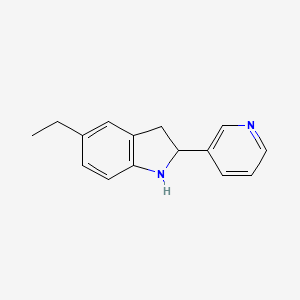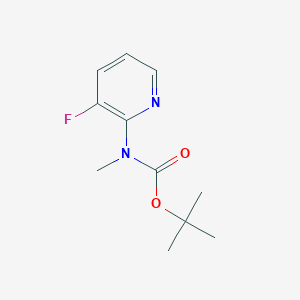
trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid: is a fluorinated carboxylic acid with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethoxy group attached to a cyclohexane ring, making it a valuable building block in organic synthesis and various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include purification steps such as distillation or recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated compounds with unique properties .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid (mixture of cis and trans)
Comparison:
- trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid has a trifluoroethoxy group, which provides unique reactivity and properties compared to the trifluoromethoxy group in trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid .
- The presence of the trifluoroethoxy group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C9H13F3O3 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h6-7H,1-5H2,(H,13,14) |
InChI Key |
YLAMPZFDMABKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


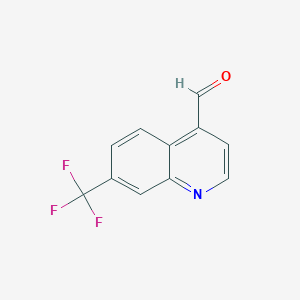

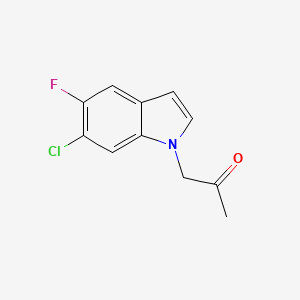

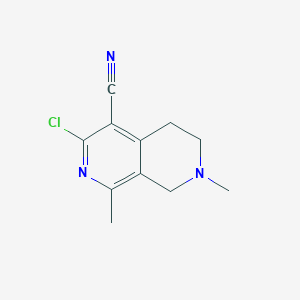
![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


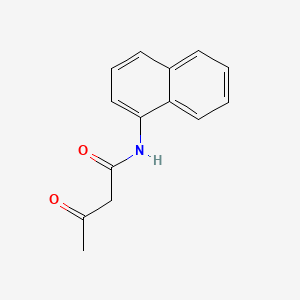
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)
